Cas no 86259-87-2 (BnO-PEG4-OH)

BnO-PEG4-OH structure
BnO-PEG4-OH structure
Product Name:BnO-PEG4-OH
Numero CAS:86259-87-2
MF:C15H24O5
MW:284.348065376282
MDL:MFCD06797175
CID:60963
PubChem ID:11076957
Update Time:2025-06-09

BnO-PEG4-OH Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Phenyl-2,5,8,11-tetraoxatridecan-13-ol
    • Tetraethylene Glycol Monobenzyl Ether
    • 2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethanol
    • 2-[2-[2-[2-(BENZYLOXY)ETHOXY]ETHOXY]ETHOXY]ETHANOL
    • Benzyl-PEG4-alcohol
    • BnO-PEG4-OH
    • Bn-PEG4-OH
    • BIPG1186
    • Tetraethyleneglykolmonobenzyl ether
    • QDPIVUQXPXUNLN-UHFFFAOYSA-N
    • Tetraethylene glycol monobenzylether
    • STL556243
    • ZB0910
    • BBL102
    • 13-Phenyl-3,6,9,12-tetraoxatridecan-1-ol (ACI)
    • 2,5,8,11-Tetraoxatridecan-13-ol, 1-phenyl- (9CI)
    • Benzyl-PEG4-Hydroxy
    • SCHEMBL606659
    • AKOS015839480
    • BP-22232
    • DTXSID10454414
    • MFCD06797175
    • TetraethyleneGlycolMonobenzylEther
    • EN300-305336
    • CS-W020968
    • FS-6033
    • SY054175
    • Benzyl-PEG4-OH
    • C15H24O5
    • BBL102441
    • HY-W040228
    • T1997
    • DA-68069
    • s10771
    • 86259-87-2
    • 2,5,8,11-Tetraoxatridecan-13-ol, 1-phenyl-
    • MDL: MFCD06797175
    • Inchi: 1S/C15H24O5/c16-6-7-17-8-9-18-10-11-19-12-13-20-14-15-4-2-1-3-5-15/h1-5,16H,6-14H2
    • Chiave InChI: QDPIVUQXPXUNLN-UHFFFAOYSA-N
    • Sorrisi: OCCOCCOCCOCCOCC1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 284.16200
  • Massa monoisotopica: 284.16237386g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 13
  • Complessità: 195
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 0.4
  • Superficie polare topologica: 57.2

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 1.0930(lit.)
  • Punto di ebollizione: 398.714℃/760mmHg
  • Punto di infiammabilità: 398.714 °C at 760 mmHg
  • Indice di rifrazione: 1.4980 to 1.5020
  • PSA: 57.15000
  • LogP: 1.24530
  • Solubilità: Non determinato

BnO-PEG4-OH Dati doganali

  • CODICE SA:2909499000
  • Dati doganali:

    Codice doganale cinese:

    2909499000

    Panoramica:

    2909499000 Altri alcoli eterici e loro alogenati\solfonati\derivati nitrosativi o nitrosativi. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2909499000. eteralcoli e loro derivati alogenati, solfonati, nitrati o nitrosi. IVA:17,0%. Aliquota di sconto fiscale:9,0%. Tariffa MFN:5,5%. Tariffa generale:30,0%

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BnO-PEG4-OH Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  10 min, 0 °C; 10 min, 0 °C; 10 min, 20 °C
1.2 20 °C; 20 h, 20 °C
1.3 Reagents: Water ;  0 °C
Riferimento
Propargylamine-isothiocyanate reaction: efficient conjugation chemistry in aqueous media
Viart, H. M.-F.; et al, Chemical Communications (Cambridge, 2014, 50(58), 7800-7802

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: 2,2′-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyloxy)]bis[tetrahydro-2H-pyran] Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  36 h, rt
Riferimento
A practical and scalable process to selectively monofunctionalize water-soluble α,ω-diols
Zhang, Quanxuan; et al, Tetrahedron Letters, 2014, 55(22), 3384-3386

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium hydride ,  2,2′-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyloxy)]bis[tetrahydro-2H-pyran] Solvents: Tetrahydrofuran
1.2 -
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol
Riferimento
Synthesis of a Library of Propargylated and PEGylated α-Hydroxy Acids Toward "Clickable" Polylactides via Hydrolysis of Cyanohydrin Derivatives
Zhang, Quanxuan; et al, Journal of Organic Chemistry, 2014, 79(20), 9546-9555

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium hydride ,  Sodium iodide ,  2,2′-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyloxy)]bis[tetrahydro-2H-pyran] Solvents: Tetrahydrofuran ;  2 h, 0 °C
1.2 0 °C; 0 °C → rt; 24 h, rt
2.1 Reagents: 2,2′-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyloxy)]bis[tetrahydro-2H-pyran] Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  36 h, rt
Riferimento
A practical and scalable process to selectively monofunctionalize water-soluble α,ω-diols
Zhang, Quanxuan; et al, Tetrahedron Letters, 2014, 55(22), 3384-3386

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Thionyl chloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  1 h, 0 °C; 2 h, 0 °C
1.2 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  1 h, 0 °C
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C; 12 h, rt
2.3 Catalysts: Amberlyst 15 Solvents: Water ;  12 h, rt
Riferimento
One-Pot Synthesis of Monofunctionalized Oligoethylene Glycols through Ring-Opening and Heterogeneous Hydrolysis of Macrocyclic Sulfates
Yang, Lan; et al, ACS Omega, 2023, 8(8), 7684-7689

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  1 h, 0 °C
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C; 12 h, rt
2.3 Catalysts: Amberlyst 15 Solvents: Water ;  12 h, rt
Riferimento
One-Pot Synthesis of Monofunctionalized Oligoethylene Glycols through Ring-Opening and Heterogeneous Hydrolysis of Macrocyclic Sulfates
Yang, Lan; et al, ACS Omega, 2023, 8(8), 7684-7689

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium periodate ,  Ruthenium trichloride Solvents: Acetonitrile ,  Dichloromethane ,  Water ;  0 °C → 25 °C
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C
2.3 Solvents: Water
2.4 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  pH 3; overnight, 25 °C
2.5 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Riferimento
Development of a Scalable Process for α-Amino-ω-methoxyl-dodecaethylene Glycol
Xia, Guiquan; et al, Organic Process Research & Development, 2015, 19(11), 1769-1773

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  0 °C; 1 h, 0 °C
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 30 min, rt
2.2 Solvents: Dimethylformamide ;  rt; 12 h, rt
2.3 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  1 h, reflux
2.4 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
Highly Efficient Synthesis of Monodisperse Poly(ethylene glycols) and Derivatives through Macrocyclization of Oligo(ethylene glycols)
Zhang, Hua; et al, Angewandte Chemie, 2015, 54(12), 3763-3767

Metodo di produzione 9

Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid
2.1 Reagents: Sodium hydride ,  2,2′-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyloxy)]bis[tetrahydro-2H-pyran] Solvents: Tetrahydrofuran
2.2 -
3.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol
Riferimento
Synthesis of a Library of Propargylated and PEGylated α-Hydroxy Acids Toward "Clickable" Polylactides via Hydrolysis of Cyanohydrin Derivatives
Zhang, Quanxuan; et al, Journal of Organic Chemistry, 2014, 79(20), 9546-9555

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Water
1.2 -
Riferimento
Simplified synthesis of oligoethylene glycols
Zada, Anat; et al, Journal of Surfactants and Detergents, 2001, 4(2), 163-166

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C; 0 °C → rt
1.2 24 h, 40 °C
1.3 Solvents: Water
Riferimento
Solid Phase Stepwise Synthesis of Polyethylene Glycols
Khanal, Ashok ; et al, Chemistry - A European Journal, 2017, 23(60), 15133-15142

Metodo di produzione 12

Condizioni di reazione
Riferimento
Solid Phase Stepwise Synthesis of Polyethylene Glycols
Khanal, Ashok ; et al, Chemistry - A European Journal, 2017, 23(60), 15133-15142

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 12 h, rt
1.3 Catalysts: Amberlyst 15 Solvents: Water ;  12 h, rt
Riferimento
One-Pot Synthesis of Monofunctionalized Oligoethylene Glycols through Ring-Opening and Heterogeneous Hydrolysis of Macrocyclic Sulfates
Yang, Lan; et al, ACS Omega, 2023, 8(8), 7684-7689

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 30 min, rt
1.2 Solvents: Dimethylformamide ;  rt; 12 h, rt
1.3 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  1 h, reflux
1.4 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
Highly Efficient Synthesis of Monodisperse Poly(ethylene glycols) and Derivatives through Macrocyclization of Oligo(ethylene glycols)
Zhang, Hua; et al, Angewandte Chemie, 2015, 54(12), 3763-3767

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, rt
1.2 overnight, rt
1.3 Solvents: Water ;  rt
Riferimento
The design and synthesis of highly branched and spherically symmetric fluorinated macrocyclic chelators
Jiang, Zhong-Xing; et al, Synthesis, 2008, (2), 215-220

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; reflux
1.2 Solvents: Tetrahydrofuran ;  reflux; 3 h, reflux; cooled
1.3 Reagents: Methanol
Riferimento
Dynamic Properties of Self-Assembled Monolayers of Mercapto Oligo(ethylene oxide) Methyl Ether on an Oscillating Solid-Liquid Interface
Yoshimoto, Minoru; et al, Journal of Physical Chemistry C, 2014, 118(29), 16067-16073

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; rt → 67 °C
1.2 Solvents: Tetrahydrofuran ;  66 - 67 °C; 3 h, 66 - 67 °C; 67 °C → rt
1.3 Reagents: Methanol
1.4 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Synthesis of Poly(ethylene oxide) Approaching Monodispersity
Maranski, Krzysztof; et al, Angewandte Chemie, 2014, 53(25), 6411-6413

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → reflux
1.2 Solvents: Tetrahydrofuran ;  reflux; 3 h, 100 °C; 100 °C → rt
1.3 Solvents: Methanol ;  rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
DNA-Molecular-Motor-Controlled Dendron Association
Sun, Yawei; et al, Langmuir, 2010, 26(15), 12496-12499

Metodo di produzione 19

Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol
Riferimento
Synthesis of a Library of Propargylated and PEGylated α-Hydroxy Acids Toward "Clickable" Polylactides via Hydrolysis of Cyanohydrin Derivatives
Zhang, Quanxuan; et al, Journal of Organic Chemistry, 2014, 79(20), 9546-9555

Metodo di produzione 20

Condizioni di reazione
Riferimento
Azethoxyl nitroxide spin-labeled crown ethers and cryptands with the N-O• group positioned near the cavity
Keana, John F. W.; et al, Journal of Organic Chemistry, 1983, 48(16), 2647-54

Metodo di produzione 21

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
Riferimento
Towards a Universal Method for the Stable and Clean Functionalization of Inert Perfluoropolymer Nanoparticles: exploiting Photopolymerizable Amphiphilic Diacetylenes
Morasso, Carlo; et al, Advanced Functional Materials, 2010, 20(22), 3932-3940

Metodo di produzione 22

Condizioni di reazione
Riferimento
Removable Water-Soluble Olefin Metathesis Catalyst via Host-Guest Interaction
Kim, Cheoljae ; et al, Organic Letters, 2018, 20(3), 736-739

Metodo di produzione 23

Condizioni di reazione
Riferimento
Removable Water-Soluble Olefin Metathesis Catalyst via Host-Guest Interaction
Kim, Cheoljae ; et al, Organic Letters, 2018, 20(3), 736-739

Metodo di produzione 24

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Thionyl chloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  3 h, 0 °C
1.2 Reagents: Water
1.3 Reagents: Sodium periodate ,  Ruthenium trichloride Solvents: Acetonitrile ,  Dichloromethane ,  Water ;  0 °C → 25 °C
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C
2.3 Solvents: Water
2.4 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  pH 3; overnight, 25 °C
2.5 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Riferimento
Development of a Scalable Process for α-Amino-ω-methoxyl-dodecaethylene Glycol
Xia, Guiquan; et al, Organic Process Research & Development, 2015, 19(11), 1769-1773

Metodo di produzione 25

Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  24 h, rt
2.1 Reagents: Sodium hydride ,  Sodium iodide ,  2,2′-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyloxy)]bis[tetrahydro-2H-pyran] Solvents: Tetrahydrofuran ;  2 h, 0 °C
2.2 0 °C; 0 °C → rt; 24 h, rt
3.1 Reagents: 2,2′-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyloxy)]bis[tetrahydro-2H-pyran] Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  36 h, rt
Riferimento
A practical and scalable process to selectively monofunctionalize water-soluble α,ω-diols
Zhang, Quanxuan; et al, Tetrahedron Letters, 2014, 55(22), 3384-3386

Metodo di produzione 26

Condizioni di reazione
Riferimento
Solid Phase Stepwise Synthesis of Polyethylene Glycols
Khanal, Ashok ; et al, Chemistry - A European Journal, 2017, 23(60), 15133-15142

Metodo di produzione 27

Condizioni di reazione
1.1 Reagents: Sodium hydride
2.1 -
Riferimento
Solid Phase Stepwise Synthesis of Polyethylene Glycols
Khanal, Ashok ; et al, Chemistry - A European Journal, 2017, 23(60), 15133-15142

Metodo di produzione 28

Condizioni di reazione
1.1 Reagents: Ethanol, 2,2′-[oxybis(2,1-ethanediyloxy)]bis-, monosodium salt
2.1 -
Riferimento
Solid Phase Stepwise Synthesis of Polyethylene Glycols
Khanal, Ashok ; et al, Chemistry - A European Journal, 2017, 23(60), 15133-15142

BnO-PEG4-OH Raw materials

BnO-PEG4-OH Preparation Products

BnO-PEG4-OH Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:86259-87-2)BnO-PEG4-OH
Numero d'ordine:A863259
Stato delle scorte:in Stock
Quantità:500g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:40
Prezzo ($):499.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:86259-87-2)BnO-PEG4-OH
A863259
Purezza:99%
Quantità:500g
Prezzo ($):499.0
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